Ticlopidine-d6 Hydrochloride

Description

Contextualization of Ticlopidine (B1205844) within Thienopyridine Antithrombotic Research

Ticlopidine belongs to the thienopyridine class of drugs, which are known for their antiplatelet and antithrombotic properties. thieme-connect.comacademie-sciences.fr These agents function as inhibitors of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets, thereby blocking platelet activation and aggregation. thieme-connect.comacademie-sciences.frwikipedia.orgnih.gov Ticlopidine, discovered in 1972, was one of the first in this class to be developed and demonstrated efficacy in preventing thrombotic events. thieme-connect.comresearchgate.net

It is a prodrug, meaning it requires metabolic activation in the liver to exert its therapeutic effect. academie-sciences.frthoracickey.com This activation is primarily carried out by cytochrome P450 (CYP) enzymes. thoracickey.comnih.gov Research into ticlopidine and other thienopyridines like clopidogrel (B1663587) and prasugrel (B1678051) has been crucial in understanding the mechanisms of platelet aggregation and in the development of therapies for atherothrombotic diseases. thieme-connect.comacademie-sciences.frnih.govoup.com However, the use of ticlopidine has been limited due to side effects, prompting the development of newer agents with improved safety profiles. wikipedia.orgoup.com

Rationale for Deuterium (B1214612) Incorporation in Pharmaceutical Research

The strategic replacement of hydrogen atoms with their heavier, stable isotope, deuterium, is a technique increasingly employed in pharmaceutical research to enhance the properties of drug molecules. nih.govtandfonline.com

Isotopic labeling involves replacing an atom in a molecule with one of its isotopes. assumption.edu Deuterium (²H or D) is an isotope of hydrogen (¹H) that contains a neutron in its nucleus in addition to a proton. news-medical.net This doubling in mass leads to a stronger carbon-deuterium (C-D) bond compared to the corresponding carbon-hydrogen (C-H) bond. splendidlab.comjuniperpublishers.com

This difference in bond strength is the basis of the Deuterium Kinetic Isotope Effect (DKIE). news-medical.netunam.mx Chemical reactions that involve the breaking of a C-H bond often proceed slower when a C-D bond must be broken instead, as the C-D bond has a lower zero-point energy and thus requires more energy to reach the transition state. unam.mxlibretexts.org The magnitude of the DKIE is expressed as the ratio of the reaction rate constants (kH/kD) and can be substantial, with C-H bond cleavage reactions often being 6 to 10 times faster than C-D bond cleavage. wikipedia.org This effect is most pronounced when the bond to the isotope is broken in the rate-determining step of the reaction, a phenomenon known as a primary kinetic isotope effect. princeton.eduescholarship.org

The DKIE is a powerful tool for drug candidate optimization, primarily by improving metabolic stability and altering pharmacokinetic profiles. nih.govtandfonline.comsplendidlab.com

Improved Metabolic Stability: Many drugs are metabolized by enzymes, such as the cytochrome P450 (CYP) family, which often involves the cleavage of C-H bonds. bioscientia.de By selectively replacing hydrogen with deuterium at metabolically vulnerable sites, the rate of metabolic breakdown can be significantly reduced. news-medical.netunibestpharm.com This can lead to a longer drug half-life in the body. splendidlab.comjuniperpublishers.com

Altered Pharmacokinetic Profiles: A slower rate of metabolism can lead to several advantageous changes in a drug's pharmacokinetics—how the body absorbs, distributes, metabolizes, and excretes it. assumption.edu These can include:

Reduced formation of metabolites: Deuteration can shift the metabolic pathway away from the formation of certain metabolites. juniperpublishers.comresearchgate.net This can be beneficial if a metabolite is toxic or less active than the parent drug. unibestpharm.comacs.org

Increased bioavailability: For drugs that undergo significant first-pass metabolism (metabolism in the liver before reaching systemic circulation), deuteration can decrease this effect, allowing more of the active drug to be available. acs.org

These modifications have the potential to improve a drug's efficacy and safety profile. nih.govresearchgate.net The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, validating this approach. unibestpharm.com

Fundamental Principles of Isotopic Labeling and Deuterium Kinetic Isotope Effects (DKIEs)

Specific Research Significance of Ticlopidine-d6 Hydrochloride as a Deuterated Analogue

Ticlopidine is extensively metabolized in the liver by multiple CYP enzymes, including CYP2C19 and CYP2B6. thoracickey.comnih.gov These metabolic processes are crucial for the formation of its active metabolite but also lead to its eventual clearance from the body. nih.gov

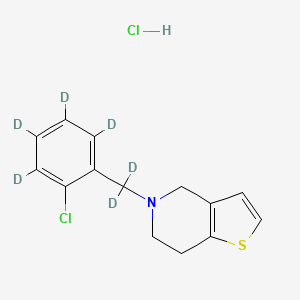

This compound is a deuterated analogue of ticlopidine, where six hydrogen atoms have been replaced with deuterium. The primary research significance of this compound lies in its use as an internal standard for analytical and research purposes. In techniques like mass spectrometry, its distinct mass allows for precise quantification of the non-deuterated ticlopidine in biological samples. This is essential for pharmacokinetic studies that investigate the absorption, distribution, metabolism, and excretion of ticlopidine. assumption.edu

Furthermore, by comparing the metabolism of ticlopidine with that of this compound, researchers can gain insights into the specific metabolic pathways of the drug and the impact of the DKIE on its biotransformation. This can help in understanding the variability in patient response to ticlopidine and in the design of future drug candidates with optimized metabolic profiles.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C14H15Cl2NS |

|---|---|

Molecular Weight |

306.3 g/mol |

IUPAC Name |

5-[(2-chloro-3,4,5,6-tetradeuteriophenyl)-dideuteriomethyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine;hydrochloride |

InChI |

InChI=1S/C14H14ClNS.ClH/c15-13-4-2-1-3-11(13)9-16-7-5-14-12(10-16)6-8-17-14;/h1-4,6,8H,5,7,9-10H2;1H/i1D,2D,3D,4D,9D2; |

InChI Key |

MTKNGOHFNXIVOS-WYYKMVOGSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C([2H])([2H])N2CCC3=C(C2)C=CS3)Cl)[2H])[2H].Cl |

Canonical SMILES |

C1CN(CC2=C1SC=C2)CC3=CC=CC=C3Cl.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Labeling Strategies

Overview of Synthetic Approaches for Ticlopidine (B1205844) and Related Thienopyridine Scaffolds

The thienopyridine core of Ticlopidine is a bicyclic heterocyclic system that can be constructed through several well-documented synthetic pathways. These methods generally focus on either building the thiophene (B33073) ring onto a pre-existing pyridine (B92270) moiety or constructing the pyridine ring onto a thiophene precursor.

One of the most common and versatile approaches involves the reaction of a suitably substituted thienylethylamine derivative with an aldehyde, followed by cyclization. For instance, a key intermediate, 4,5,6,7-tetrahydrothieno[3,2-c]pyridine, can be synthesized and subsequently N-alkylated. The final step typically involves the reaction of this intermediate with 2-chlorobenzyl chloride in the presence of a base to yield the target Ticlopidine molecule.

Another prominent strategy is the Gewald aminothiophene synthesis, which can be adapted to produce thienopyridine precursors. This multicomponent reaction involves the condensation of a ketone or aldehyde, a compound with an active methylene (B1212753) group, and elemental sulfur in the presence of a base to form a 2-aminothiophene derivative, which can then be further elaborated to form the fused pyridine ring.

Variations on these routes have been developed to improve yields, reduce the number of steps, and utilize more accessible starting materials. The choice of a specific synthetic route often depends on the availability of precursors and the desired scale of the synthesis.

The table below summarizes key synthetic strategies for the non-labeled Ticlopidine scaffold.

| Synthetic Strategy | Key Precursors | Core Reaction Type | Reference Principle |

|---|---|---|---|

| Route 1: N-Alkylation of a Pre-formed Bicyclic Core | 4,5,6,7-Tetrahydrothieno[3,2-c]pyridine, 2-Chlorobenzyl chloride | Nucleophilic Substitution | Final step alkylation of the secondary amine of the thienopyridine core. |

| Route 2: Cyclization from Thiophene Derivative | 2-(2-Thienyl)ethylamine, Formaldehyde or equivalent | Pictet-Spengler Reaction | Intramolecular electrophilic substitution to form the fused piperidine (B6355638) ring. |

| Route 3: Gewald Synthesis Adaptation | Cyclohexanone derivative, Cyanoacetamide, Sulfur | Multicomponent Condensation | Formation of a 2-aminothiophene which is then cyclized to form the pyridine ring. |

| Route 4: Reduction of a Thienopyridinium Salt | Substituted Thienopyridinium Salt, Reducing Agent (e.g., NaBH₄) | Reduction | Reduction of a fully aromatic precursor to the required tetrahydro- state. |

Advanced Deuterium (B1214612) Labeling Techniques for Pharmaceutical Compounds

The introduction of deuterium atoms into a target molecule requires specialized methods that can achieve high levels of isotopic enrichment at specific molecular positions. The synthesis of Ticlopidine-d6 Hydrochloride leverages these techniques to replace six specific hydrogen atoms with deuterium, typically on the tetrahydro- portion of the thienopyridine ring and/or the benzylic methylene bridge, to ensure metabolic stability of the label.

Achieving site-specific deuteration is paramount to creating a useful isotopic standard. Random or non-specific labeling can complicate analysis and may not confer the desired properties. For a molecule like Ticlopidine, several strategies can be employed:

Reduction with Deuterated Reagents: This is one of the most effective methods for site-specific labeling. A precursor containing a double bond or a pyridinium (B92312) salt can be reduced using a deuterated reducing agent. For example, a thieno[3,2-c]pyridinium salt precursor can be reduced with sodium borodeuteride (NaBD₄). This reaction introduces four deuterium atoms specifically across the C4-C5 and C6-C7 positions of the ring system, yielding a d4-labeled intermediate. Subsequent alkylation with a deuterated 2-chlorobenzyl-d2 chloride would complete the synthesis of a Ticlopidine-d6 analogue.

Use of Deuterated Building Blocks: The synthesis can be initiated with starting materials that already contain deuterium atoms at the desired positions. For instance, a deuterated 2-(2-thienyl)ethylamine-d4 could be used in a Pictet-Spengler type reaction. This approach ensures the label is incorporated early and carried through the synthetic sequence.

Catalytic Hydrogen-Deuterium (H/D) Exchange: This method involves treating the final compound or a late-stage intermediate with a deuterium source (e.g., D₂O, D₂ gas) in the presence of a metal catalyst (e.g., Palladium, Platinum, Iridium). The catalyst facilitates the exchange of labile or sterically accessible protons with deuterium. While powerful, achieving high site-selectivity can be challenging and often requires careful optimization of catalysts and reaction conditions to avoid scrambling the label.

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool for isotopic labeling, offering significant advantages over traditional batch processing. The use of microreactors provides superior control over reaction parameters, enhancing safety, efficiency, and reproducibility.

For deuterium labeling, flow chemistry is particularly advantageous when using hazardous or high-pressure reagents like D₂ gas. A typical setup might involve pumping a solution of the substrate through a packed-bed reactor containing a supported catalyst (e.g., Pd/C). A stream of D₂ gas is introduced concurrently, and the precise control over temperature, pressure, and residence time allows for highly efficient and reproducible H/D exchange. This method can significantly reduce reaction times from hours or days in a batch reactor to mere minutes in a flow system. Furthermore, the contained nature of flow reactors enhances safety when handling pyrophoric catalysts or flammable deuterated gases, and the scalability allows for straightforward production of larger quantities by simply extending the run time.

Site-Specific Deuteration Strategies for Complex Molecules

Spectroscopic and Chromatographic Characterization Methods for Deuterated Analogues

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of this compound. A combination of spectroscopic and chromatographic techniques is employed to verify the molecular structure and the precise location and extent of deuterium incorporation.

Mass Spectrometry (MS): This is the primary technique for confirming the mass increase due to deuteration. High-Resolution Mass Spectrometry (HRMS) provides an exact mass measurement, confirming the elemental composition. The molecular weight of non-labeled Ticlopidine (base) is 263.79 g/mol . The Ticlopidine-d6 analogue (C₁₄H₈D₆ClNS) has a calculated molecular weight of 269.83 g/mol . In mass spectrometry, the molecular ion peak (M+H)⁺ for this compound will appear at an m/z value that is 6 units higher than its non-labeled counterpart, providing definitive evidence of successful d6-labeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is indispensable for determining the exact location of the deuterium atoms.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Ticlopidine-d6, the signals corresponding to the protons that have been replaced by deuterium will be absent or significantly diminished in intensity. This provides clear evidence of which positions have been labeled.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. The spectrum will show signals at the chemical shifts corresponding to the labeled positions, confirming the presence and chemical environment of the deuterium atoms.

¹³C NMR (Carbon-13 NMR): Carbon atoms directly bonded to deuterium exhibit characteristic changes. The signals for these carbons appear as multiplets due to C-D coupling (e.g., a triplet for a -CD₂- group) and are typically shifted slightly upfield compared to the corresponding -CH₂- carbons.

Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is used to assess the chemical purity of the final compound. When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for simultaneously confirming the identity, purity, and isotopic enrichment of the synthesized this compound in a single analysis.

The following table summarizes the key analytical methods and their expected outcomes for the characterization of this compound.

| Analytical Technique | Information Provided | Expected Result for this compound |

|---|---|---|

| Mass Spectrometry (MS/HRMS) | Molecular weight, isotopic enrichment, elemental formula. | Molecular ion peak (M+H)⁺ shifted by +6 m/z units compared to the non-labeled standard. Confirms C₁₄H₈D₆ClNS formula. |

| ¹H NMR Spectroscopy | Location of remaining protons, confirmation of label position. | Absence or significant reduction of proton signals at the deuterated positions (e.g., within the tetrahydro- ring). |

| ²H NMR Spectroscopy | Direct confirmation of deuterium presence and location. | Resonance signals appear at the chemical shifts corresponding to the labeled positions. |

| ¹³C NMR Spectroscopy | Effect of deuteration on the carbon skeleton. | Upfield shifts and characteristic C-D coupling patterns (multiplets) for carbons bonded to deuterium. |

| HPLC / LC-MS | Chemical purity, identity confirmation. | A single major peak with high purity (>98%), with the mass detector confirming the expected m/z for the d6-labeled compound. |

Analytical Applications in Research Investigations

Utility as an Internal Standard in Quantitative Bioanalysis

The "gold standard" in quantitative bioanalysis, especially for methods employing mass spectrometry, is the use of a stable isotope-labeled internal standard. Ticlopidine-d6 Hydrochloride exemplifies this standard. When added to a biological sample (e.g., plasma, urine) at a known concentration early in the sample preparation workflow, it mimics the analyte of interest (Ticlopidine) through every step of extraction, concentration, and chromatographic separation. This co-processing ensures that any variability or sample loss is compensated for, leading to highly reliable and reproducible quantitative results.

The most prominent application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays designed to quantify Ticlopidine (B1205844) in biological fluids. Research investigations frequently employ this compound to establish the pharmacokinetic profile of Ticlopidine.

In a typical LC-MS/MS workflow, both Ticlopidine and Ticlopidine-d6 are ionized and detected. The mass spectrometer is programmed to monitor specific mass-to-charge (m/z) transitions for each compound in a process called Multiple Reaction Monitoring (MRM). For Ticlopidine, the protonated molecule [M+H]⁺ at m/z 264.1 is selected and fragmented to produce a characteristic product ion (e.g., m/z 154.1). Concurrently, the deuterated standard, Ticlopidine-d6, with its protonated molecule at m/z 270.1, is fragmented to its corresponding product ion at m/z 160.1. The instrument measures the ratio of the analyte's signal response to the internal standard's signal response. This ratio is then used to calculate the unknown concentration of Ticlopidine in the sample by referencing a calibration curve.

The table below details typical MRM transitions used in bioanalytical studies for the quantification of Ticlopidine using Ticlopidine-d6 as the internal standard.

| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference Study Type |

|---|---|---|---|---|

| Ticlopidine (Analyte) | ESI Positive | 264.1 | 154.1 | Human Plasma Bioanalysis |

| Ticlopidine-d6 (IS) | ESI Positive | 270.1 | 160.1 | Human Plasma Bioanalysis |

| Ticlopidine (Analyte) | ESI Positive | 264.0 | 154.0 | Pharmacokinetic Study |

| Ticlopidine-d6 (IS) | ESI Positive | 270.0 | 160.0 | Pharmacokinetic Study |

The use of this compound as an internal standard is governed by fundamental analytical principles that ensure the robustness and accuracy of a bioanalytical method.

Correction for Matrix Effects: Biological matrices like plasma are complex and can interfere with the ionization process in the mass spectrometer source, causing either suppression or enhancement of the analyte signal. Because Ticlopidine-d6 has virtually identical physicochemical properties to Ticlopidine, it experiences the same matrix effects. By calculating the ratio of the analyte to the IS, these effects are effectively normalized, yielding a more accurate measurement.

Correction for Sample Processing Variability: During sample preparation steps such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, minor variations in recovery are inevitable. Since the IS is added at the beginning, it undergoes the same potential losses as the analyte. The constant ratio between the two corrects for this procedural variability.

Chromatographic Co-elution: Ticlopidine-d6 elutes from the liquid chromatography column at almost the exact same retention time as Ticlopidine. This ensures that both compounds enter the mass spectrometer source under identical conditions, which is crucial for the effective normalization of matrix effects.

Mass Isotopologue Distinction: The +6 Da mass difference ensures that there is no cross-talk or isotopic interference between the analyte and IS channels in the mass spectrometer, allowing for their simultaneous and unambiguous detection.

These principles are essential for developing and validating bioanalytical methods that meet stringent regulatory guidelines for accuracy, precision, selectivity, and stability.

Applications in Mass Spectrometry-Based Quantification (e.g., LC-MS/MS)

Development and Validation of Robust Bioanalytical Methodologies

The development of a reliable method for quantifying Ticlopidine relies on the synergistic combination of advanced separation and detection technologies, with this compound playing a central role in method validation.

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) is employed to separate Ticlopidine from endogenous components of the biological matrix prior to detection. The goal is to achieve a sharp, symmetrical peak for the analyte, free from interfering peaks. Reversed-phase chromatography is most commonly used. Method development involves optimizing parameters such as the stationary phase (column), mobile phase composition, and flow rate to achieve the desired separation in a minimal amount of time.

The table below summarizes typical chromatographic conditions used in validated methods for Ticlopidine analysis.

| Parameter | Condition Details (Example 1) | Condition Details (Example 2) |

|---|---|---|

| Chromatographic System | UPLC | HPLC |

| Column | C18 Column (e.g., 50 x 2.1 mm, 1.7 µm) | Phenyl-Hexyl Column (e.g., 100 x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium Acetate in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Elution Mode | Gradient | Isocratic |

| Flow Rate | 0.4 mL/min | 1.0 mL/min |

| Retention Time (Approx.) | ~1.2 min | ~3.5 min |

In these methods, Ticlopidine-d6 consistently shows a retention time nearly identical to that of Ticlopidine, confirming its suitability as an internal standard.

Following chromatographic separation, the column effluent is directed into the source of a mass spectrometer. For a compound like Ticlopidine, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in the positive ion mode is highly effective. ESI generates gas-phase ions, specifically the protonated molecules [M+H]⁺, from the analytes in the liquid stream.

These ions are then guided into the tandem mass spectrometer (MS/MS). The high selectivity of this technique is achieved through the MRM scan function:

First Quadrupole (Q1): Acts as a mass filter, allowing only ions with the specific m/z of the precursor ion (e.g., 264.1 for Ticlopidine) to pass through.

Second Quadrupole (Q2): Functions as a collision cell. Here, the precursor ions are accelerated and collided with an inert gas (e.g., Argon), causing them to fragment into smaller, characteristic product ions.

Third Quadrupole (Q3): Acts as a second mass filter, selecting only a specific product ion (e.g., 154.1 for Ticlopidine) for passage to the detector.

This two-stage mass filtering (precursor → product) provides exceptional specificity, effectively eliminating chemical noise from the matrix and allowing for sensitive quantification even at very low concentrations (picogram to nanogram per milliliter levels). The use of Ticlopidine-d6, with its unique precursor-product ion transition, ensures that the internal standard is detected with the same high degree of selectivity.

Advanced Chromatographic Separation Techniques (e.g., High-Performance Liquid Chromatography)

Application in Impurity Profiling and Drug Substance Stability Studies

Beyond its use in pharmacokinetic studies, this compound is a valuable tool in pharmaceutical quality control, specifically in impurity profiling and stability testing of the Ticlopidine drug substance. Regulatory agencies require rigorous characterization of impurities and degradation products.

In forced degradation studies, the Ticlopidine drug substance is exposed to harsh conditions such as acid, base, heat, light, and oxidation to intentionally induce degradation. These studies help identify potential degradation pathways and develop stability-indicating analytical methods. By spiking the stressed samples with a precise amount of this compound, analysts can accurately quantify the amount of parent Ticlopidine remaining after degradation. This provides a precise measure of the drug's stability under various stress conditions. The chemical stability of the C-D bonds in Ticlopidine-d6 ensures that the internal standard itself does not degrade or undergo isotopic exchange during the study, preserving its integrity as a quantitative reference. This allows for the reliable assessment of the active pharmaceutical ingredient's purity and shelf-life.

Mechanistic and Metabolic Research Investigations

In Vitro and Ex Vivo Metabolism Studies of Ticlopidine (B1205844) and its Deuterated Analogue

In vitro and ex vivo studies are fundamental in characterizing the metabolic fate of drugs like ticlopidine. nih.gov These investigations have revealed that ticlopidine undergoes extensive metabolism, with at least 20 metabolites identified. fda.govdrugbank.com The primary metabolic routes include N-dealkylation, N-oxidation, and oxidation of the thiophene (B33073) ring. nih.govnih.govresearchgate.net While the intact drug shows minimal activity in vitro, its metabolites are responsible for its pharmacological effects. fda.govdrugbank.com The use of its deuterated analogue, ticlopidine-d6 hydrochloride, can help to further elucidate these complex metabolic pathways by observing altered metabolite formation rates. selvita.com

Identification and Elucidation of Primary and Secondary Metabolic Pathways

The metabolism of ticlopidine is multifaceted, involving several key transformations.

N-dealkylation: This process involves the removal of an alkyl group from the nitrogen atom of the tetrahydropyridine (B1245486) ring. nih.govmdpi.com

N-oxidation: The nitrogen atom can also be directly oxidized. nih.govnih.gov

Thiophene Ring Oxidation: This is a critical pathway that leads to the formation of reactive metabolites. nih.govresearchgate.net This can result in the formation of thiophene-S-oxide and thiophene epoxide. researchgate.netacs.org

In vitro incubations of ticlopidine have identified several major metabolites, including 7-hydroxyticlopidine, 2-oxoticlopidine, a 5-(2-chlorobenzyl)thieno[3,2-c]pyridin-5-ium metabolite, ticlopidine N-oxide, and a ticlopidine S-oxide dimer. nih.gov

Characterization of Cytochrome P450 Enzyme Isoform Involvement

Multiple cytochrome P450 (CYP) isoforms are implicated in the metabolism of ticlopidine.

| CYP Isoform | Role in Ticlopidine Metabolism | Inhibition by Ticlopidine |

| CYP2C19 | A primary enzyme in the oxidation of the thiophene moiety. researchgate.net It is a major contributor to ticlopidine metabolism. nih.gov | Ticlopidine is a potent, competitive, and mechanism-based inhibitor of CYP2C19. nih.govresearchgate.netnih.gov |

| CYP2B6 | Involved in the metabolism of ticlopidine. nih.govpharmgkb.org | Ticlopidine is a strong mechanism-based inhibitor of CYP2B6. nih.govfda.gov |

| CYP3A4 | Plays a significant role in the overall metabolism of ticlopidine. nih.govpsu.edu | Ticlopidine shows marginal inhibitory effect on CYP3A4. nih.gov |

| CYP2D6 | Contributes to ticlopidine metabolism. | Ticlopidine is a potent, competitive inhibitor of CYP2D6. nih.gov |

| CYP1A2 | Moderately inhibited by ticlopidine. nih.govif-pan.krakow.pl | Ticlopidine is a moderate inhibitor of CYP1A2. nih.govif-pan.krakow.pl |

| CYP2C9 | Weakly inhibited by ticlopidine. nih.gov | Ticlopidine is a weak inhibitor of CYP2C9. nih.gov |

This table summarizes the involvement of various CYP450 isoforms in the metabolism of ticlopidine and the inhibitory effects of ticlopidine on these enzymes based on in vitro studies.

Investigation of Non-P450 Enzyme Contributions

Besides the well-documented role of CYP450 enzymes, other enzyme systems also contribute to the metabolism of ticlopidine. evotec.com

Peroxidases: In vitro studies have shown that peroxidases, such as horseradish peroxidase and myeloperoxidase, can catalyze the oxidation of ticlopidine. nih.govresearchgate.net These enzymes are involved in the conversion of ticlopidine to a thienodihydropyridinium metabolite and further to a thienopyridinium metabolite. nih.gov

Monoamine Oxidases (MAOs): MAOs have been shown to contribute to the metabolism of ticlopidine, although to a lesser extent than P450s and peroxidases. nih.govresearchgate.netnih.gov

Investigation of Bioactivation Pathways Utilizing Stable Isotope Labeling

The use of stable isotope labeling, particularly with deuterated compounds like this compound, is a powerful technique to investigate bioactivation pathways. acs.orgresearchgate.net This method aids in the detection and characterization of transient reactive metabolites that are often responsible for adverse drug reactions. washington.edu

Detection and Characterization of Reactive Metabolites and Covalent Adducts

The bioactivation of ticlopidine leads to the formation of electrophilic reactive metabolites that can covalently bind to cellular macromolecules. acs.orgnih.gov These reactive species are thought to be linked to ticlopidine-induced toxicity. acs.orgnih.gov

Glutathione (B108866) (GSH) Adducts: Trapping experiments using glutathione (GSH) and stable isotope-labeled GSH have successfully identified numerous GSH adducts of ticlopidine. acs.orgnih.govacs.org In rat and human liver microsomes, at least 17 different GSH adducts have been detected, indicating multiple bioactivation pathways. acs.orgnih.gov These adducts are formed through pathways such as thiophene-S-oxidation and thiophene epoxidation. acs.orgacs.org The main biliary metabolite in rats has been identified as a GSH conjugate of ticlopidine S-oxide. researchgate.net

Methodologies for Trapping and Identifying Reactive Intermediates

Various methodologies are employed to trap and identify the short-lived reactive intermediates of ticlopidine.

Stable Isotope-Labeled Trapping Agents: The use of an equimolar mixture of GSH and stable isotope-labeled GSH (e.g., [¹³C₂, ¹⁵N]glycine-GSH) is a key strategy. nih.govresearchgate.net This creates a characteristic isotopic doublet in the mass spectrum, which allows for the unambiguous detection of GSH conjugates and helps to eliminate false positives. nih.govresearchgate.net

High-Resolution Mass Spectrometry: Techniques like linear ion trap/Orbitrap mass spectrometry are used to analyze samples from incubation studies. acs.orgnih.gov This allows for the detection and structural characterization of the trapped adducts. evotec.com

Trapping with Other Agents: Besides GSH, other trapping agents like N-ethylmaleimide (NEM) and glutathione ethyl ester (GSH-EE) have been used to trap reactive intermediates like the ticlopidine S-oxide. researchgate.netresearchgate.netnih.gov Radiolabeled trapping agents such as [¹⁴C]KCN and [³⁵S]cysteine can also be used for quantitative assessment of reactive metabolite formation. jst.go.jp

Deuterium (B1214612) Kinetic Isotope Effects (DKIEs) in Mechanistic Metabolic Studies

The Deuterium Kinetic Isotope Effect (DKIE) is a powerful tool for investigating the mechanisms of chemical reactions, including those catalyzed by enzymes in drug metabolism. nih.govlibretexts.org It compares the rate of a reaction when a hydrogen atom at a specific position is replaced by a deuterium atom. libretexts.org This effect arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond, with the C-D bond being stronger and requiring more energy to break. libretexts.org

Deuteration can enhance the metabolic stability of a drug by slowing down its rate of metabolism. medchemexpress.com This is a direct consequence of the DKIE; if a C-H bond targeted by metabolic enzymes is replaced by a stronger C-D bond, the enzymatic reaction will proceed more slowly, leading to a longer half-life of the drug in the body. libretexts.org For Ticlopidine, which is extensively metabolized by the liver, this could translate to a more sustained therapeutic effect. hres.cadrugbank.com The primary human P450 enzymes involved in ticlopidine metabolism are CYP3A4, CYP2C19, and CYP2B6. nih.gov The oxidation of the thiophene ring of ticlopidine is a key step in the formation of reactive metabolites. nih.gov By strategically placing deuterium atoms on the molecule, it may be possible to modulate the formation of these metabolites, potentially altering the drug's efficacy and safety profile.

Enzyme binding dynamics can also be influenced by deuteration, although this is generally considered a secondary effect. While isotope replacement does not alter the electronic structure of the molecule, subtle changes in molecular vibrations and bond lengths due to the heavier deuterium atom could potentially affect how the molecule fits into the active site of an enzyme. libretexts.org However, the primary influence of deuteration on the interaction with metabolic enzymes remains the kinetic effect on bond cleavage.

Probing Rate-Determining Steps and Reaction Mechanisms within Enzyme Systems

Pre-clinical Pharmacokinetic Investigations in In Vitro Systems and Animal Models

Pre-clinical studies using in vitro systems and animal models are essential for characterizing the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity like this compound. These investigations provide a foundational understanding of the compound's behavior in a biological system before it can be considered for human trials.

Comparative ADME studies of Ticlopidine and its deuterated analogs are critical to understanding the impact of isotopic substitution. Ticlopidine hydrochloride is rapidly and extensively absorbed after oral administration, with absorption being over 80% complete. hres.cawikidoc.org It is highly protein-bound (98%), mainly to serum albumin and lipoproteins. hres.cadrugbank.comwikidoc.org The drug is extensively metabolized in the liver, with numerous metabolites identified. drugbank.com The elimination of ticlopidine occurs through both urine and feces. drugbank.com

By comparing these parameters for this compound, researchers can quantify the effect of deuteration. For example, a slower metabolism due to the DKIE would likely result in a longer elimination half-life and altered metabolite profile. The distribution of the deuterated compound within the body would also be of interest, to see if it differs significantly from the parent compound.

Table 1: Pharmacokinetic Parameters of Ticlopidine Hydrochloride

| Parameter | Value |

|---|---|

| Bioavailability | >80% wikipedia.orgwikidoc.org |

| Protein Binding | 98% hres.cawikipedia.orgwikidoc.org |

| Metabolism | Extensively hepatic hres.cadrugbank.comwikipedia.org |

| Elimination Half-Life (single dose) | ~12.6 hours in older individuals wikidoc.org |

| Elimination Half-Life (repeated dosing) | 4-5 days hres.cawikipedia.orgwikidoc.org |

| Time to Peak Plasma Level | ~2 hours hres.cadominapharm.com |

Note: These values are for the non-deuterated Ticlopidine hydrochloride and serve as a baseline for comparative studies with its deuterated analog.

Advanced in vitro systems are invaluable for detailed metabolic studies. Cryopreserved human hepatocytes are a particularly useful model as they contain a full complement of metabolic enzymes and cofactors, offering a close representation of in vivo liver metabolism. sigmaaldrich.comresearchgate.net These cells can be used to study the phase I and phase II metabolism of this compound, identify the metabolites formed, and determine the specific CYP enzymes responsible. sigmaaldrich.com The use of cryopreserved hepatocytes allows for reproducible experiments from a single donor, which is a significant advantage over fresh tissue. sigmaaldrich.com Recently, cryopreserved HepaRG cells have also emerged as a viable alternative, providing a readily available and flexible model for metabolism and toxicology studies. nih.gov By incubating this compound with these cellular systems, researchers can gain detailed mechanistic insights into its metabolic pathways without the complexities of a whole-animal model.

Advanced Research Applications of Deuterated Compounds

Isotope Tracing Analysis in Cellular and Subcellular Systems

The presence of the deuterium (B1214612) atoms in Ticlopidine-d6 Hydrochloride allows it to be used as a tracer, enabling researchers to follow its fate within biological systems with high precision.

Isotopically labeled compounds like this compound are instrumental in metabolic studies. By introducing the deuterated compound to cellular or subcellular systems, researchers can track its transformation into various metabolites over time. Mass spectrometry techniques can distinguish between the deuterated metabolites and their endogenous, non-deuterated counterparts. This allows for the unambiguous identification of metabolic pathways and the calculation of metabolic flux rates, providing a dynamic picture of how the drug is processed within the cell. For instance, studies can quantify the rate of conversion of Ticlopidine-d6 to its active thiolactone metabolite, a crucial step for its pharmacological activity. This level of detail is critical for understanding the bioactivation process and factors that may influence it.

In quantitative metabolomics, this compound serves as an ideal internal standard. When analyzing biological samples (e.g., plasma, urine, or cell lysates) to measure the concentration of unlabeled ticlopidine (B1205844) and its metabolites, a known amount of the deuterated analog is added at the beginning of the sample preparation process. Because Ticlopidine-d6 has nearly identical chemical and physical properties to the unlabeled compound, it experiences similar extraction efficiencies and ionization responses during mass spectrometry analysis. However, due to its higher mass, it produces a distinct signal in the mass spectrometer. By comparing the signal intensity of the endogenous analyte to that of the known quantity of the deuterated internal standard, researchers can achieve highly accurate and precise quantification, correcting for any sample loss or matrix effects during the analytical procedure.

Table 1: Applications in Isotope Tracing and Metabolomics

| Application Area | Role of this compound | Key Outcome |

| Metabolic Pathway Analysis | Serves as a stable isotope tracer to follow molecular fate. | Identification and characterization of biotransformation pathways and metabolic products. |

| Quantitative Metabolomics | Acts as an internal standard for mass spectrometry-based quantification. | Accurate and precise measurement of ticlopidine and its metabolites in biological matrices. |

Elucidating Dynamic Metabolic Pathways and Fluxes

Mechanistic Probing of Pre-clinical Biological Activity

The use of deuterated compounds extends beyond metabolic studies to the investigation of drug-target interactions at a molecular level.

Ticlopidine functions as an irreversible antagonist of the P2Y12 adenosine (B11128) diphosphate (B83284) (ADP) receptor on platelets. Its active metabolite forms a covalent disulfide bond with cysteine residues on the receptor, permanently blocking its function. This compound can be used in preclinical models to study the kinetics and mechanism of this target engagement. By employing advanced analytical techniques, researchers can track the deuterated label to the specific site of interaction on the P2Y12 receptor. This helps to confirm the binding site and provides detailed information about the covalent modification process. Such studies are crucial for structure-activity relationship (SAR) analyses and for designing new drugs with potentially improved target engagement profiles or different mechanisms of action.

Development and Certification of Reference Standards

The reliability and reproducibility of analytical measurements are paramount in scientific research and clinical diagnostics. Isotopically labeled compounds play a crucial role in establishing this quality assurance.

This compound is synthesized and purified to a high degree to serve as a certified reference material (CRM). As a reference standard, it is used to calibrate analytical instruments and validate analytical methods. For example, in clinical laboratories that measure ticlopidine levels for therapeutic drug monitoring or in forensic toxicology, this compound is used as an internal standard to ensure that the results are accurate and comparable across different laboratories and over time. Its use minimizes analytical variability, thereby enhancing the quality, reliability, and reproducibility of the data generated. This is essential for both clinical decision-making and for ensuring the integrity of research findings.

Future Directions and Emerging Research Avenues

Exploration of Novel Deuteration Strategies for Enhanced Research Tools

The synthesis of deuterated compounds like Ticlopidine-d6 Hydrochloride is foundational to their use in research. The development of more efficient and selective deuteration methods is a key area of future research. Current methods include direct hydrogen-deuterium exchange, the use of deuterated reagents and solvents, and metal-catalyzed hydrogenation. simsonpharma.com However, these methods can be costly and complex. simsonpharma.com

Future strategies will likely focus on:

Catalytic H/D Exchange: Developing novel catalysts that can facilitate the exchange of specific hydrogen atoms with deuterium (B1214612) under mild conditions. This would allow for more precise and cost-effective labeling.

Enzymatic Synthesis: Utilizing enzymes to selectively introduce deuterium into specific positions within a molecule. simsonpharma.com This approach offers high selectivity and can be used for complex molecules.

Photoredox Catalysis: Recent research has demonstrated the use of photoredox catalysis for the deuteration of certain organic molecules, offering a mild and efficient alternative. rsc.org

Deuterated Building Blocks: Expanding the library of readily available deuterated starting materials to streamline the synthesis of complex deuterated molecules. simsonpharma.com

Innovations in these areas will not only reduce the cost and complexity of synthesizing compounds like this compound but also enable the creation of a wider range of deuterated research tools for various scientific disciplines. simsonpharma.comresolvemass.ca

Integration of Advanced Analytical Techniques for Comprehensive Deuterated Analogue Characterization

The precise characterization of deuterated analogues is crucial for understanding their properties and behavior. While standard techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are widely used, the future lies in the integration of more advanced and sensitive methods. numberanalytics.commdpi.com

Table 1: Advanced Analytical Techniques for Deuterated Compound Characterization

| Analytical Technique | Application in Deuterated Analogue Characterization | Key Advantages |

| High-Resolution Mass Spectrometry (HRMS) | Provides highly accurate mass measurements, enabling the confirmation of deuterium incorporation and the identification of metabolites. mdpi.comencyclopedia.pub | High sensitivity and specificity, allowing for the analysis of complex mixtures. mdpi.com |

| Solid-State NMR (ssNMR) | Characterizes the structure and dynamics of deuterated compounds in the solid state, which is particularly relevant for pharmaceutical formulations. nih.gov | Provides information on the local environment and intermolecular interactions. |

| Neutron Scattering | Offers unique insights into the structure and dynamics of deuterated molecules due to the significant difference in scattering length between hydrogen and deuterium. acs.org | Particularly useful for studying the conformation of polymers and biological macromolecules. acs.org |

| Raman Spectroscopy | Complements infrared spectroscopy by providing information about molecular vibrations and can be used to study different states of aggregation. nih.gov | Non-destructive and requires minimal sample preparation. nih.gov |

| Solid-State Hydrogen-Deuterium Exchange Mass Spectrometry (ssHDX-MS) | Studies protein structure and conformation in the solid state with high resolution. nih.gov | Enables the analysis of protein dynamics and interactions in solid formulations. nih.gov |

The combination of these advanced techniques will provide a more complete picture of the structural and dynamic properties of deuterated compounds, facilitating a deeper understanding of the effects of deuterium substitution.

Computational Modeling and In Silico Approaches in Deuterium Substitution Research (e.g., predicting KIEs)

Computational modeling is becoming an indispensable tool in drug discovery and development, and its application to deuterium substitution research is a promising future direction. In silico approaches can be used to predict the effects of deuteration on a molecule's properties, including the Kinetic Isotope Effect (KIE). The KIE is the change in the rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. informaticsjournals.co.in

Predicting KIEs computationally can help researchers to:

Identify promising candidates for deuteration: By simulating the metabolic pathways of a drug, computational models can identify the sites where deuteration is most likely to slow down metabolism and improve the drug's pharmacokinetic profile. mdpi.comresearchgate.net

Optimize deuteration strategies: Models can help in selecting the optimal position for deuterium substitution to achieve the desired therapeutic effect. rsc.org

Understand reaction mechanisms: Comparing computationally predicted KIEs with experimental values can help to validate or refine proposed reaction mechanisms. sustainability-directory.com

Various computational methods, such as Density Functional Theory (DFT) and post-Hartree-Fock methods like MP2 and CCSD(T), are employed to calculate KIEs. numberanalytics.commdpi.com The accuracy of these predictions is continually improving with the development of more sophisticated theoretical models and computational power. rsc.org

Expanding the Scope of Pre-clinical Investigational Applications for Deuterated Thienopyridines

Ticlopidine (B1205844) is a first-generation thienopyridine antiplatelet agent that inhibits platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP). nih.gov Its deuterated analogue, this compound, is primarily used as an internal standard in analytical studies. medchemexpress.commedchemexpress.com However, the broader class of deuterated thienopyridines holds significant potential for a range of preclinical investigations.

Future preclinical applications could include:

Metabolic Profiling Studies: Using deuterated thienopyridines to trace the metabolic fate of these drugs in various in vitro and in vivo systems. This can help in identifying and characterizing metabolites and understanding the role of different enzymes in their metabolism. researchgate.net

Drug-Drug Interaction Studies: Investigating the potential for deuterated thienopyridines to interact with other drugs, particularly those metabolized by the same cytochrome P450 enzymes. researchgate.net

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Developing more accurate PK/PD models by using deuterated analogues to precisely quantify drug and metabolite concentrations in biological matrices. researchgate.net

Development of Novel Therapeutics: The insights gained from preclinical studies with deuterated thienopyridines could inform the design of new, improved antiplatelet agents with enhanced efficacy and safety profiles. google.com For instance, strategic deuteration has been explored to improve the properties of clopidogrel (B1663587), another thienopyridine. google.com

The continued exploration of deuterated thienopyridines in preclinical research will undoubtedly contribute to a deeper understanding of their pharmacology and pave the way for the development of the next generation of antiplatelet therapies. researchgate.net

Q & A

Q. What are the primary applications of Ticlopidine-d6 Hydrochloride in pharmacological research?

this compound is primarily used as a certified reference material (CRM) in quantitative analytical methods such as liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC). Its deuterated form serves as an internal standard to enhance accuracy by compensating for matrix effects and instrument variability during drug metabolite quantification . Methodologically, researchers should validate its use by comparing retention times, ion ratios, and isotopic patterns against non-deuterated Ticlopidine Hydrochloride.

Q. What are the recommended storage conditions for this compound to ensure stability?

Store this compound in tightly sealed containers at 2–30°C to prevent degradation. Avoid exposure to moisture, strong acids/alkalis, and oxidizing/reducing agents, as these may compromise isotopic integrity . For long-term stability, conduct periodic purity checks using UV-Vis spectroscopy or HPLC to detect decomposition products .

Q. How is this compound synthesized and purified for research use?

Synthesis typically involves deuterium exchange under controlled conditions (e.g., using deuterated solvents or catalysts). Post-synthesis, purification is achieved via column chromatography with silica gel or reverse-phase C18 columns, followed by recrystallization in deuterated solvents. Critical steps include washing with water to remove ionic impurities (e.g., residual ammonium salts) and lyophilization to ensure anhydrous conditions .

Advanced Research Questions

Q. How can researchers validate the isotopic purity of this compound in experimental setups?

Isotopic purity is validated using high-resolution mass spectrometry (HR-MS) to confirm the mass shift (+6 Da) and ensure minimal protiated contamination. Additionally, nuclear magnetic resonance (NMR) spectroscopy (e.g., ²H-NMR) quantifies deuterium incorporation at specific positions. Methodological rigor requires comparing results against non-deuterated analogs and CRM certificates .

Q. What methodological considerations are critical when using this compound as an internal standard in LC-MS assays?

Key considerations include:

- Chromatographic separation : Use a C18 column with a mobile phase of acetonitrile/ammonium formate buffer (pH 3.5) to resolve deuterated and non-deuterated forms .

- Ion suppression : Optimize ionization parameters (e.g., ESI voltage) to minimize matrix interference in biological samples.

- Calibration curves : Validate linearity (R² > 0.99) across expected concentration ranges, ensuring the deuterated standard’s response factor matches the analyte .

Q. How should researchers address contradictions in pharmacokinetic data obtained using this compound?

Contradictions may arise from batch variability in deuterium labeling or matrix effects in biological samples . To resolve this:

Q. What strategies optimize the detection limits of this compound in complex biological matrices?

To enhance sensitivity:

- Sample preparation : Use solid-phase extraction (SPE) with mixed-mode sorbents to isolate the compound from lipids and proteins.

- Mass spec optimization : Employ multiple reaction monitoring (MRM) with transitions specific to the deuterated form (e.g., m/z 300→198 for Ticlopidine-d6).

- Column optimization : Reduce detection limits by using sub-2µm particle columns in ultra-HPLC (UHPLC) systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.